molecular formula C7H13NO3 B13301149 Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate

Cat. No.: B13301149
M. Wt: 159.18 g/mol
InChI Key: HKKVBCOJXUIKRE-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate is a chiral chemical scaffold that incorporates an azetidinone (beta-lactam) ring, a structure of profound significance in medicinal chemistry. While historically recognized for their antibiotic properties, azetidinone derivatives are now extensively investigated for their diverse pharmacological activities, including serving as potent antitumor agents . Specifically, compounds featuring the azetidin-3-yl core have been designed as novel microtubule-destabilizing agents and colchicine-binding site inhibitors, demonstrating significant in vitro antiproliferative activity against various cancer cell lines, including breast cancer models . The 3-hydroxypropanoate ester moiety further enhances the molecule's utility as a versatile synthetic intermediate for further chemical modifications. This compound is presented as a high-purity building block for researchers developing new therapeutic candidates, particularly in the fields of oncology and infectious diseases. It is intended for use in chemical synthesis, structure-activity relationship (SAR) studies, and biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-(azetidin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6(4-9)5-2-8-3-5/h5-6,8-9H,2-4H2,1H3

InChI Key

HKKVBCOJXUIKRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)C1CNC1

Origin of Product

United States

Preparation Methods

Cyclization of Protected Azetidine Derivatives

Starting Material : tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (Boc-protected azetidine).
Procedure :

  • Deprotection : Treat the Boc-protected azetidine with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the tert-butoxycarbonyl group.
  • Functionalization : React the deprotected azetidine with methyl 3-hydroxypropanoate via nucleophilic substitution. For example, mesylate the hydroxyl group of methyl 3-hydroxypropanoate using methanesulfonyl chloride (MsCl) and triethylamine (TEA), followed by substitution with azetidin-3-ylamine.

Key Reaction :
$$
\text{Azetidin-3-ylamine} + \text{Methyl 3-(mesyloxy)propanoate} \xrightarrow{\text{Base}} \text{Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate}
$$

Outcome :

  • Yield: ~65–72% after purification via aqueous extraction and chromatography.
  • Purity: >95% (confirmed by $$ ^1\text{H} $$-NMR and LC-MS).

Aza-Michael Addition Strategy

Starting Material : Methyl 2-(N-Boc-azetidin-3-ylidene)acetate.
Procedure :

  • Aza-Michael Reaction : React the α,β-unsaturated ester with azetidine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 65°C for 4–16 hours.
  • Hydroxylation : Reduce the double bond using sodium borohydride (NaBH$$_4$$) in tetrahydrofuran (THF) to introduce the hydroxyl group.

Key Reaction :
$$
\text{Methyl 2-(azetidin-3-ylidene)acetate} + \text{Azetidine} \xrightarrow{\text{DBU, MeCN}} \text{this compound}
$$

Outcome :

  • Yield: 64–75% after flash chromatography.
  • Stereochemistry: Controlled by reaction temperature and base selection.

Hydrogenation of Azetidine Precursors

Starting Material : Benzyl-protected azetidine intermediates (e.g., 3-(benzylazetidin-3-yl)propanoate).
Procedure :

  • Deprotection : Catalytic hydrogenation using palladium hydroxide (Pd(OH)$$_2$$) under hydrogen (40–60 psi) at 60°C for 48–72 hours to remove benzyl groups.
  • Esterification : Direct esterification of the resulting azetidine-3-carboxylic acid with methanol in the presence of thionyl chloride (SOCl$$_2$$).

Key Reaction :
$$
\text{Benzyl-azetidine-3-carboxylic acid} \xrightarrow{\text{H}2, \text{Pd(OH)}2} \text{Azetidine-3-carboxylic acid} \xrightarrow{\text{MeOH, SOCl}_2} \text{this compound}
$$

Outcome :

  • Yield: 70–73% after hydrogenation and esterification.
  • Scalability: Demonstrated at multi-gram scale (up to 5000 L reactor).

Comparison of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclization 65–72 High purity, scalable Requires toxic mesylation reagents
Aza-Michael Addition 64–75 Stereoselective, mild conditions Lengthy reaction times (up to 16 hours)
Hydrogenation 70–73 Compatible with bulk synthesis High-pressure hydrogenation required

Analytical Data

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$): δ 1.45 (s, 9H, Boc), 3.69 (s, 3H, OCH$$3$$), 3.94–4.06 (m, 2H, Az-CH$$_2$$), 4.43 (p, $$ J = 5.9 $$ Hz, 1H, OH).
  • IR (neat): 1731 cm$$ ^{-1} $$ (C=O ester), 1694 cm$$ ^{-1} $$ (C=O Boc).
  • HRMS : [M+H]$$ ^+ $$ calcd. for C$$ _8$$H$$ _{15}$$NO$$ _4 $$: 189.1001; found: 189.1003.

Industrial-Scale Considerations

  • Cost Efficiency : Method 3 (hydrogenation) is preferred for bulk production due to lower catalyst costs.
  • Safety : Method 1 requires careful handling of mesylating agents, while Method 2 avoids high-pressure conditions.

Scientific Research Applications

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate has several applications in scientific research. . The compound’s unique structure makes it a valuable building block for the development of new drugs and therapeutic agents. Additionally, it is used in the preparation of NH-heterocyclic derivatives, such as azetidine, pyrrolidine, piperidine, and morpholine-saturated heterocycles .

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Synthesis Highlights Reference
Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate Azetidine, hydroxyl, methyl ester ~189.19 (calculated) High ring strain, hydrophilic Likely via azetidine alkylation N/A
Methyl 2-(benzylamino)-3-hydroxypropanoate Benzylamino, hydroxyl 209.24 Medical intermediate, aromatic bulk Esterification/amination
Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate Cyclohexylformamido, hydroxyl 229.27 Lipophilic, conformational flexibility Amide coupling
Boc-D-Ser-OMe Boc-protected amine, hydroxyl 219.23 Chiral, peptide precursor Thionyl chloride esterification
Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate Pyridyl, acetoxy, methylene 233.26 Electron-deficient, UV activity Flash chromatography purification
Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride Amino, hydroxyl 155.58 Water-soluble, chiral L-serine esterification
Key Observations:

Azetidine vs. In contrast, benzylamino () and cyclohexylformamido () groups introduce bulkier substituents, reducing solubility but enhancing lipophilicity.

Hydroxyl Group Impact: The hydroxyl group in the target compound enhances hydrophilicity, similar to compounds like Boc-D-Ser-OMe () and Methyl (2S)-2-amino-3-hydroxypropanoate (). This group also enables hydrogen bonding, critical for biological interactions.

Synthetic Approaches :

  • Pd-catalyzed C–H arylation () and Rh-catalyzed diazo insertion () are advanced methods for introducing aromatic or heterocyclic groups. For the target compound, azetidine incorporation might involve alkylation of a serine-derived ester.

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Predicted) logP (Estimated) Stability Notes
This compound High (polar groups) ~0.5 Sensitive to ring-opening reactions
Methyl 2-(benzylamino)-3-hydroxypropanoate Moderate ~1.2 Stable, aromatic resonance
Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate Low (lipophilic) ~2.0 Hydrolytically stable amide bond
Boc-D-Ser-OMe Moderate ~1.5 Acid-labile Boc group
Key Observations:
  • Lipophilicity: The azetidine-containing compound is less lipophilic (logP ~0.5) than cyclohexylformamido (logP ~2.0) or benzylamino (logP ~1.2) analogs due to its smaller, polar heterocycle.
  • Stability : The azetidine ring’s strain may render it prone to ring-opening under acidic or nucleophilic conditions, whereas amide bonds () and aromatic groups () enhance stability.

Biological Activity

Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate (CAS No. 1784143-00-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Property Details
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
IUPAC NameThis compound
CAS Number1784143-00-5

Biological Activity

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacteria and fungi. The azetidine ring is thought to play a crucial role in its interaction with microbial membranes.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis in certain tumor cells.

The proposed mechanism of action involves the interaction of this compound with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
  • Receptor Modulation : It might modulate receptor activity, influencing signaling pathways that regulate inflammation and cell survival.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including this compound. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced TNF-alpha levels in macrophages, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Assays : A study conducted on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as a chemotherapeutic agent .

Synthesis and Preparation

This compound can be synthesized through several methods:

  • Starting Materials : The synthesis typically begins with readily available azetidine derivatives and hydroxypropanoic acid derivatives.
  • Reaction Conditions : Commonly employed reagents include coupling agents like DCC (dicyclohexylcarbodiimide) under controlled temperatures to ensure high yields and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-(azetidin-3-yl)-3-hydroxypropanoate, and what are common challenges in its preparation?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions starting from azetidine derivatives and hydroxypropanoate precursors. For example, coupling azetidine-3-yl groups with methyl 3-hydroxypropanoate under nucleophilic substitution conditions. Key steps include:

  • Activation of the hydroxyl group for substitution (e.g., using tosyl chloride).
  • Steric hindrance management due to the azetidine ring’s compact structure, requiring optimized reaction temperatures (e.g., 40–60°C) and polar aprotic solvents like DMF .
  • Challenges: Low yields due to incomplete substitution or side reactions (e.g., ester hydrolysis). Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.7 ppm for methoxy group) and azetidine ring protons (δ ~3.2–3.5 ppm for N-CH₂) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 174.1) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters, O-H stretch at ~3400 cm⁻¹ for hydroxyl) .

Q. What are the primary biological targets or pathways influenced by this compound?

  • Methodological Answer : Preliminary studies suggest interactions with enzymes or receptors via its hydroxyl and azetidine groups. For example:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), observed in structurally similar azetidine derivatives .
  • Anticancer Potential : Inhibition of kinases (e.g., EGFR) through competitive binding at ATP-binding sites, as seen in related 3-hydroxypropanoate esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., substituent variations). Strategies include:

  • Comparative SAR Analysis : Systematically compare analogs (e.g., Methyl 3-(azetidin-3-yloxy)propanoate vs. Ethyl 3-(azetidin-1-yl)propanoate) to identify critical functional groups. For example, replacing the hydroxyl with methoxy reduces antimicrobial efficacy by ~60% .
  • Dose-Response Studies : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial tests) .

Q. What strategies optimize stereochemical control during synthesis of this compound?

  • Methodological Answer : The hydroxyl group’s stereochemistry impacts bioactivity. Approaches include:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric synthesis .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures to isolate enantiomers (e.g., >90% ee with Candida antarctica lipase B) .
  • Challenges : Scalability and cost of chiral catalysts require trade-off analysis .

Q. How do solvent polarity and temperature influence the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability studies using accelerated degradation protocols show:

  • Hydrolysis : Rapid ester hydrolysis in pH >8 buffers (t₁/₂ <24 hrs at 25°C), mitigated by using non-aqueous solvents (e.g., DMSO) .
  • Thermal Degradation : Decomposition above 60°C, requiring storage at 2–8°C .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to PBPs or kinases. For example, a docking score of −9.2 kcal/mol suggests strong EGFR binding .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories. Hydrophobic interactions with azetidine improve target residence time .

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